molecular formula C21H23N5O4 B2838816 2-[4-[3-(2,5-dimethoxyphenyl)-1H-pyrazol-5-yl]piperidin-1-yl]-3-nitropyridine CAS No. 1026077-65-5

2-[4-[3-(2,5-dimethoxyphenyl)-1H-pyrazol-5-yl]piperidin-1-yl]-3-nitropyridine

Cat. No.: B2838816
CAS No.: 1026077-65-5
M. Wt: 409.446
InChI Key: AUILCEXTYULELM-UHFFFAOYSA-N
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Description

2-[4-[3-(2,5-dimethoxyphenyl)-1H-pyrazol-5-yl]piperidin-1-yl]-3-nitropyridine is a complex organic compound that features a pyrazole ring, a piperidine ring, and a nitropyridine moiety

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its reactivity and potential as a building block for more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis.

Biology

Biologically, 2-[4-[3-(2,5-dimethoxyphenyl)-1H-pyrazol-5-yl]piperidin-1-yl]-3-nitropyridine has shown potential in binding to specific receptors or enzymes, making it a candidate for drug development. Its interactions with biological targets are of particular interest in the study of neurological and inflammatory diseases.

Medicine

In medicine, this compound is being explored for its pharmacological properties. It may exhibit activities such as anti-inflammatory, analgesic, or neuroprotective effects, although detailed studies are required to confirm these potential benefits.

Industry

Industrially, this compound could be used in the development of new pharmaceuticals or as a precursor in the synthesis of other bioactive molecules. Its versatility in chemical reactions makes it a valuable component in the production of various chemical products.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-[3-(2,5-dimethoxyphenyl)-1H-pyrazol-5-yl]piperidin-1-yl]-3-nitropyridine typically involves multiple steps:

    Formation of the Pyrazole Ring: This step involves the reaction of 2,5-dimethoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone, which is then cyclized to form the pyrazole ring.

    Piperidine Substitution: The pyrazole derivative is then reacted with 4-chloropiperidine under basic conditions to introduce the piperidine moiety.

    Nitration of Pyridine: The final step involves the nitration of the pyridine ring, which can be achieved using a mixture of concentrated nitric acid and sulfuric acid.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors for better control over reaction conditions and the use of automated systems for precise addition of reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups on the phenyl ring.

    Reduction: The nitro group on the pyridine ring can be reduced to an amine under catalytic hydrogenation conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperidine nitrogen.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Products include quinones or carboxylic acids depending on the extent of oxidation.

    Reduction: The primary product is the corresponding amine.

    Substitution: Products vary based on the nucleophile used, leading to various substituted derivatives.

Comparison with Similar Compounds

Similar Compounds

    2-[4-[3-(2,5-dimethoxyphenyl)-1H-pyrazol-5-yl]piperidin-1-yl]-3-aminopyridine: Similar structure but with an amino group instead of a nitro group.

    2-[4-[3-(2,5-dimethoxyphenyl)-1H-pyrazol-5-yl]piperidin-1-yl]-3-chloropyridine: Similar structure but with a chloro group instead of a nitro group.

Uniqueness

The presence of the nitro group in 2-[4-[3-(2,5-dimethoxyphenyl)-1H-pyrazol-5-yl]piperidin-1-yl]-3-nitropyridine imparts unique redox properties and potential biological activities that are distinct from its analogs. This makes it particularly interesting for research into oxidative stress and related biological processes.

Properties

IUPAC Name

2-[4-[3-(2,5-dimethoxyphenyl)-1H-pyrazol-5-yl]piperidin-1-yl]-3-nitropyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N5O4/c1-29-15-5-6-20(30-2)16(12-15)18-13-17(23-24-18)14-7-10-25(11-8-14)21-19(26(27)28)4-3-9-22-21/h3-6,9,12-14H,7-8,10-11H2,1-2H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUILCEXTYULELM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)C2=NNC(=C2)C3CCN(CC3)C4=C(C=CC=N4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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